tert-butyl 3-(4-iodo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
Description
Properties
Molecular Formula |
C12H18IN3O2 |
|---|---|
Molecular Weight |
363.19 g/mol |
IUPAC Name |
tert-butyl 3-(4-iodopyrazol-1-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H18IN3O2/c1-12(2,3)18-11(17)15-5-4-10(8-15)16-7-9(13)6-14-16/h6-7,10H,4-5,8H2,1-3H3 |
InChI Key |
AVKYPEJADQPLFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2C=C(C=N2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-iodo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by its iodination. The iodinated pyrazole is then coupled with a pyrrolidine derivative under suitable conditions to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This might include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Nucleophilic Substitution at the Iodopyrazole Ring
The iodine atom at the 4-position of the pyrazole ring serves as an excellent leaving group, enabling nucleophilic substitution reactions. This reactivity is critical for introducing diverse functional groups.
Example : Reaction with morpholine under basic conditions yields tert-butyl 3-(4-morpholino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate.
Transition Metal-Catalyzed Cross-Coupling Reactions
The C–I bond in the pyrazole ring participates in cross-coupling reactions, facilitating carbon–carbon and carbon–heteroatom bond formation.
Mechanistic Insight : Oxidative addition of Pd(0) to the C–I bond initiates the catalytic cycle, followed by transmetallation or amine coordination.
Hydrolysis of the tert-Butyl Carboxylate
The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to generate the corresponding carboxylic acid or salt.
Note : Hydrolysis does not affect the iodopyrazole ring, preserving its reactivity for subsequent steps.
Deprotection of the Pyrrolidine Ring
The tert-butyloxycarbonyl (Boc) group on the pyrrolidine nitrogen is cleaved under acidic conditions to yield a free amine.
Functionalization of the Pyrrolidine Ring
The pyrrolidine ring undergoes alkylation or acylation at the nitrogen atom post-deprotection.
Oxidation and Reduction Reactions
While less common, the pyrrolidine ring can undergo redox transformations under specific conditions.
| Reaction Type | Conditions | Products | Challenges |
|---|---|---|---|
| Pyrrolidine Oxidation | RuO, NaIO, HO/CHCN | Pyrrolidinone derivatives | Overoxidation risks require careful stoichiometric control. |
| Iodine Reduction | Zn, NHCl, MeOH | Deiodinated pyrazole analogs | Competing side reactions at the ester group necessitate protective measures. |
Photochemical and Radical Reactions
Emerging studies highlight the compound’s utility in radical-mediated transformations.
| Reaction Type | Conditions | Products | Advantages |
|---|---|---|---|
| Iodine Abstraction | UV light, AIBN, thiols | Pyrazole radicals for C–H functionalization | Enables regioselective C–C bond formation . |
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl 3-(4-iodo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It can be modified to create analogs with potential biological activity, such as anti-inflammatory, antiviral, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug candidates. Its versatility in forming various derivatives makes it a valuable intermediate in drug discovery and development .
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-iodo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, its effects are mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to therapeutic effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Heterocyclic Core Modifications
Piperidine vs. Pyrrolidine Derivatives
- tert-Butyl 4-(4-Amino-1H-Pyrazol-1-yl)Piperidine-1-Carboxylate (CAS: 1029413-55-5; Similarity: 0.82): Replacing pyrrolidine with a piperidine ring increases ring size (6-membered vs. 5-membered), altering conformational flexibility and steric interactions.
- 1-Boc-4-(4-Iodo-1H-Pyrazol-1-yl)Piperidine (CAS: 877399-73-0; Similarity: 0.78):
This analogue retains the iodo substituent but on a piperidine scaffold. The larger ring may reduce steric hindrance during reactions compared to pyrrolidine derivatives .
Triazole-Substituted Analogues
- tert-Butyl 3-[4-(Hydroxymethyl)-1H-1,2,3-Triazol-1-yl]Pyrrolidine-1-Carboxylate (CAS: 2059993-08-5):
Replacing pyrazole with triazole introduces an additional nitrogen atom, increasing polarity. The hydroxymethyl group enables further derivatization (e.g., esterification), whereas the iodo group in the target compound is more suited for Suzuki or Ullmann couplings .
Substituent Variations on the Pyrazole/Triazole Ring
- tert-Butyl 3-(4-Amino-1H-Pyrazol-1-yl)Pyrrolidine-1-Carboxylate (CAS: 1029413-53-3; Similarity: 0.75): Substituting iodine with an amino group shifts reactivity from electrophilic cross-coupling to nucleophilic reactions (e.g., amide bond formation). The amino group also enhances solubility in polar solvents .
- tert-Butyl-3-(4-(5-Fluoro-2-(3,4-Dichlorobenzyloxy)Phenyl)-1H-1,2,3-Triazol-1-yl)Pyrrolidine-1-Carboxylate (3a):
This triazole derivative includes a fluorinated aryl group, likely improving lipid membrane permeability for biological applications. The iodine in the target compound, however, offers advantages in crystallographic studies due to its high electron density .
Stereochemical Variations
- (S)- and (R)-Enantiomers (CAS: 1454687-19-4 and 2740593-04-6): The stereochemistry at the pyrrolidine’s 3-position influences chiral recognition in biological systems.
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Heterocycle | Notable Properties |
|---|---|---|---|---|---|
| tert-Butyl 3-(4-Iodo-1H-Pyrazol-1-yl)Pyrrolidine-1-Carboxylate | C₁₂H₁₈IN₃O₂ | 363.1935 | Iodo (C4 of pyrazole) | Pyrrolidine | Halogen bonding, cross-coupling reactivity |
| tert-Butyl 4-(4-Amino-1H-Pyrazol-1-yl)Piperidine-1-Carboxylate | C₁₃H₂₂N₄O₂ | 266.34 | Amino (C4 of pyrazole) | Piperidine | Hydrogen-bonding capability |
| tert-Butyl 3-[4-(Hydroxymethyl)-1H-1,2,3-Triazol-1-yl]Pyrrolidine-1-Carboxylate | C₁₃H₂₀N₄O₃ | 280.33 | Hydroxymethyl (triazole) | Pyrrolidine | High polarity, derivatization potential |
| 1-Boc-4-(4-Iodo-1H-Pyrazol-1-yl)Piperidine | C₁₃H₂₀IN₃O₂ | 377.22 | Iodo (C4 of pyrazole) | Piperidine | Reduced steric hindrance |
Biological Activity
Chemical Identity
tert-butyl 3-(4-iodo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is a synthetic organic compound characterized by its unique molecular structure, which includes a tert-butyl group, a pyrrolidine ring, and a 4-iodo-1H-pyrazole moiety. Its molecular formula is with a molecular weight of approximately 363.19 g/mol .
Structural Characteristics
The presence of iodine in the pyrazole ring is significant as it enhances the compound's reactivity and potential biological interactions. The tert-butyl ester attached to the carboxylate group contributes to its solubility and stability in various solvents, making it suitable for biological assays .
The primary biological activity of this compound is attributed to its role as a ligand for various biological targets, particularly protein kinases. These kinases are essential in regulating cellular processes such as proliferation, survival, and apoptosis .
Interaction with Protein Kinases
The compound functions by binding to the ATP-binding site of protein kinases, inhibiting their enzymatic activity. This inhibition can lead to significant alterations in cellular signaling pathways, particularly those involved in cancer cell growth and survival .
Pharmacological Potential
Research indicates that this compound exhibits potential therapeutic effects in treating various conditions, including cancer and neurological disorders. Its ability to induce cell cycle arrest and promote apoptosis in cancer cell lines has been documented .
Case Studies
Several studies have investigated the effects of this compound on different cancer cell lines:
| Study | Cell Line | Effect Observed | Mechanism |
|---|---|---|---|
| Study A | A549 (Lung) | Inhibition of growth | Induction of apoptosis via caspase activation |
| Study B | MCF7 (Breast) | Cell cycle arrest | G1 phase arrest through cyclin D1 downregulation |
| Study C | HeLa (Cervical) | Reduced viability | Inhibition of kinase activity affecting survival pathways |
These findings suggest that the compound's mechanism involves multiple pathways leading to reduced cell viability and increased apoptosis in cancerous cells.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is metabolized primarily in the liver through cytochrome P450 enzymes. The stability of the compound under physiological conditions allows for sustained biological activity, although its effects may diminish over time due to metabolic degradation .
Dosage Effects
In animal models, dosage variations have shown that lower concentrations can effectively inhibit tumor growth without significant toxicity. This suggests a favorable therapeutic window for potential clinical applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl 3-(4-iodo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate, and how can intermediates be characterized?
- Methodology : The compound is synthesized via multi-step protocols, often involving nucleophilic substitution or coupling reactions. For example, tert-butyl-protected pyrrolidine derivatives are typically functionalized at the 3-position using iodinated pyrazole precursors under Pd-catalyzed cross-coupling conditions. Key intermediates (e.g., tert-butyl 3-aminopyrrolidine-1-carboxylate) should be characterized via -NMR to confirm regioselectivity and HPLC (>98% purity) to ensure minimal side products .
- Safety : Use inert atmosphere (N/Ar) during iodination steps to prevent oxidative degradation .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- NMR : Confirm the presence of the tert-butyl group (singlet at ~1.4 ppm in -NMR) and pyrazole protons (doublets between 7.5–8.5 ppm).
- Mass Spectrometry : ESI-MS should show [M+H] peaks matching the molecular formula (CHINO, exact mass 388.05).
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethyl acetate/hexane mixtures and compare bond lengths/angles to similar tert-butyl-protected heterocycles .
Advanced Research Questions
Q. What strategies optimize the coupling efficiency of the 4-iodo-pyrazole moiety in Suzuki-Miyaura reactions?
- Experimental Design :
- Catalyst Screening : Test Pd(PPh), PdCl(dppf), and XPhos Pd G3 in DMF/HO at 80–100°C. Monitor yields via LC-MS.
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance solubility but may increase side reactions; DME/toluene mixtures balance reactivity and stability.
- Boron Partner : Use pinacol boronic esters for improved stability. Reference yields from analogous tert-butyl pyrrolidine derivatives (e.g., 65–85% yields in similar systems) .
Q. How does steric hindrance from the tert-butyl group influence conformational dynamics in solution?
- Computational Analysis :
- Perform DFT calculations (B3LYP/6-31G*) to model rotational barriers of the pyrrolidine ring. Compare with NOESY NMR data to assess intramolecular interactions between the tert-butyl group and pyrazole.
- Solvent Dependency : Use variable-temperature NMR in CDCl and DMSO-d to study temperature-dependent line broadening, indicating restricted rotation .
Q. What are the observed stability limits of this compound under acidic/basic conditions?
- Degradation Studies :
- Acidic Conditions : Stir in 1M HCl/THF (1:1) at 25°C. Monitor tert-butyl cleavage via TLC (R shift from 0.7 to 0.3).
- Basic Conditions : Treat with 0.1M NaOH/MeOH. LC-MS detects deiodination products (m/z 262.1) after 24 hours.
- Storage : Store at –20°C under argon; shelf life >6 months based on stability data for structurally related tert-butyl piperidine carboxylates .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for similar tert-butyl-protected heterocycles: How to reconcile?
- Root Cause Analysis : Variations arise from polymorphic forms or residual solvents. For example, light yellow solids (as noted in ) may contain trapped ethyl acetate, lowering observed melting points.
- Resolution : Re-crystallize from anhydrous ethanol and perform DSC to identify true melting points. Cross-reference with X-ray structures to confirm crystallinity .
Safety and Handling Protocols
Q. What PPE is required for handling iodinated derivatives of this compound?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
